Vinconate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-ethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-19-11-10-13-12-6-4-5-7-14(12)20-16(18(21)22-2)9-8-15(19)17(13)20/h4-7,9,15H,3,8,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOSSISWAJNJIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C3C1CC=C(N3C4=CC=CC=C24)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867937 |

Source

|

| Record name | Vinconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70704-03-9, 79087-56-2, 753420-20-1, 767257-65-8 |

Source

|

| Record name | Vinconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70704-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinconate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070704039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3-ethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079087562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinconate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753420201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinconate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0767257658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINCONATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889S74L2KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINCONATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USR9X88XYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807MP0MJ61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is Vinconate and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinconate is a synthetic nootropic agent, structurally analogous to vincamine, that has been investigated for its potential cognitive-enhancing effects. This document provides a comprehensive technical overview of Vinconate, including its chemical properties, synthesis, mechanism of action, and available quantitative data. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Vinconate, a synthetic derivative of the Vinca alkaloid vincamine, has been explored for its nootropic properties.[1][2] Unlike the parent compound, which has seen some clinical use, Vinconate's development appears to have been discontinued.[3] Nevertheless, its unique proposed mechanism of action, centered on the modulation of dopaminergic neurotransmission, warrants a detailed examination for the scientific community. This guide synthesizes the available technical information on Vinconate to facilitate a deeper understanding of its chemical nature and biological activities.

Chemical Structure and Properties

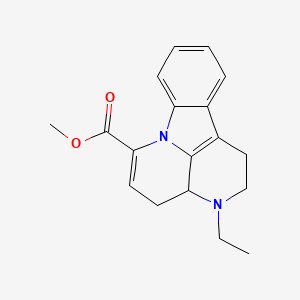

Vinconate is chemically designated as methyl (3aS)-3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de]-1,5-naphthyridine-6-carboxylate.[1][4] Its core structure is a complex, multi-ring system derived from the indole alkaloid family.

Table 1: Chemical and Physical Properties of Vinconate

| Property | Value | Reference |

| IUPAC Name | methyl (3aS)-3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de]-1,5-naphthyridine-6-carboxylate | |

| CAS Number | 70704-03-9 | |

| Molecular Formula | C18H20N2O2 | |

| Molar Mass | 296.370 g·mol−1 | |

| SMILES | O=C(OC)C/1=C/CC3c2n\1c4ccccc4c2CCN3CC | |

| InChI | InChI=1S/C18H20N2O2/c1-3-19-11-10-13-12-6-4-5-7-14(12)20-16(18(21)22-2)9-8-15(19)17(13)20/h4-7,9,15H,3,8,10-11H2,1-2H3 | |

| Melting Point | 120-121 °C |

Synthesis

Mechanism of Action

The primary mechanism of action attributed to Vinconate is the enhancement of endogenous dopamine release in the striatum. This effect is believed to be mediated by the stimulation of presynaptic muscarinic acetylcholine receptors.

Signaling Pathway

While the precise downstream signaling cascade of Vinconate has not been fully elucidated, its proposed interaction with presynaptic muscarinic receptors on dopaminergic terminals in the striatum suggests a complex modulatory role. The stimulation of these G-protein coupled receptors can influence ion channel activity and vesicle release machinery, ultimately leading to an increase in the extracellular concentration of dopamine. The specific involvement of M2, M4, and M5 muscarinic receptor subtypes in the regulation of dopamine release in the striatum has been a subject of investigation, suggesting a nuanced control mechanism.

References

- 1. Effect of vinconate, an indolonaphthyridine derivative, on dopamine and serotonin concentrations in dialysate from the striatum of freely moving rats: brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blood-Brain Barrier Permeability Abnormalities in Vascular Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. um.edu.mt [um.edu.mt]

The Neuropharmacological Profile of Vinpocetine: A Technical Guide to its Mechanism of Action in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, has been the subject of extensive research for its potential therapeutic applications in cerebrovascular disorders and cognitive dysfunction.[1][2] Its multifaceted mechanism of action in the brain involves a complex interplay of effects on cerebral blood flow, neuronal metabolism, ion channel function, and inflammatory pathways. This technical guide provides an in-depth overview of the core mechanisms of Vinpocetine, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental designs.

Core Mechanisms of Action

Vinpocetine exerts its neurological effects through several primary mechanisms:

-

Enhancement of Cerebral Blood Flow and Metabolism: Vinpocetine selectively increases cerebral blood flow, thereby improving oxygen and glucose supply to the brain.[1][3][4] This is primarily achieved through the inhibition of phosphodiesterase type 1 (PDE1).

-

Neuroprotection through Ion Channel Modulation: Vinpocetine provides neuroprotective effects by modulating the activity of voltage-gated sodium (Na+) and calcium (Ca2+) channels, which are crucial in preventing excitotoxicity.

-

Anti-inflammatory Effects: Vinpocetine exhibits potent anti-inflammatory properties by directly inhibiting the IκB kinase (IKK) complex, a key component of the NF-κB signaling pathway.

-

Antioxidant Properties: Vinpocetine has been shown to possess antioxidant capabilities, protecting neuronal cells from oxidative stress.

Data Presentation: Quantitative Insights into Vinpocetine's Efficacy

The following tables summarize the key quantitative data regarding Vinpocetine's mechanism of action, compiled from various in vitro and in vivo studies.

Table 1: Inhibitory Concentrations (IC50) of Vinpocetine for Key Molecular Targets

| Target Molecule | IC50 Value | Cell/Tissue Type | Reference |

| Phosphodiesterase 1A (PDE1A) | ≈ 8–20 μM | Brain | |

| Phosphodiesterase 1B (PDE1B) | ≈ 8–20 μM | Brain | |

| Phosphodiesterase 1C (PDE1C) | ≈ 40–50 μM | Brain | |

| Voltage-gated Na+ Channels | 10–50 μM | Brain, Heart, Vessels | |

| IκB kinase (IKK) | ≈ 17 μM | Most cell types |

Table 2: Effects of Vinpocetine on Cerebral Blood Flow (CBF) and Metabolism in Humans

| Study Design | Dosage | Key Findings | Reference |

| PET study in chronic ischemic stroke patients | Intravenous infusion (14-day treatment) | Significant increase in regional CBF, particularly in the thalamus (36% increase) and caudate nucleus (37% increase). | |

| TCD and NIRS in ischemic stroke patients | Single 20 mg IV infusion | Significant increase in Doppler spectral intensity (DSI), indicating increased cerebral perfusion. | |

| PET study in chronic stroke patients | Single intravenous dose | Significant improvement in glucose transport across the blood-brain barrier. |

Table 3: Clinical Efficacy of Vinpocetine in Cognitive Impairment

| Study Population | Dosage | Duration | Key Outcomes | Reference |

| Patients with dementia | 30 mg/day and 60 mg/day | 12-16 weeks | Statistically significant improvement on the Clinical Global Impression (CGI) scale and the Syndrom-Kurztest (SKT) for memory and attention. | |

| Patients with ischemic stroke and mild cognitive impairment | Oral therapy | 12 weeks | Significant improvement in cognitive functions as assessed by psychometric tests. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Vinpocetine's mechanism of action.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This in vivo model is widely used to simulate ischemic stroke and evaluate the neuroprotective effects of compounds like Vinpocetine.

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Anesthesia: Anesthesia is induced with isoflurane (e.g., 5% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.

-

Surgical Procedure:

-

A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected distally.

-

A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA lumen.

-

The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The advancement distance is critical and species-dependent (e.g., 17-20 mm in rats).

-

For transient ischemia, the filament is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, it is left in place.

-

-

Vinpocetine Administration: Vinpocetine (e.g., 10 mg/kg) or vehicle is typically administered intraperitoneally (i.p.) at the time of or shortly after reperfusion.

-

Outcome Measures:

-

Infarct Volume Assessment: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.

-

Neurological Deficit Scoring: A graded scale is used to assess motor and sensory deficits.

-

Histology: Brain sections can be further analyzed for markers of apoptosis (e.g., TUNEL staining) and neuronal degeneration (e.g., Fluoro-Jade B staining).

-

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition

This in vitro technique allows for the direct measurement of ion channel currents and the effect of Vinpocetine on them.

-

Cell Preparation: Primary cortical neurons or dorsal root ganglion neurons are cultured on coverslips.

-

Solutions:

-

External Solution (aCSF): Contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal (Pipette) Solution: Typically contains a high concentration of a potassium salt (e.g., K-gluconate) to mimic the intracellular environment, along with buffers and ATP/GTP.

-

-

Recording:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and positioned onto a single neuron.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit sodium currents.

-

-

Vinpocetine Application: Vinpocetine is applied to the external solution at various concentrations to determine its effect on the amplitude and kinetics of the sodium currents.

-

Data Analysis: The dose-dependent inhibition of the sodium current is analyzed to calculate the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the inhibitory effect of Vinpocetine on the NF-κB signaling pathway.

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293, vascular smooth muscle cells) is cultured in 96-well plates.

-

Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

-

-

Treatment:

-

24 hours post-transfection, cells are pre-treated with various concentrations of Vinpocetine for a specified time (e.g., 1 hour).

-

NF-κB activation is stimulated by adding an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for a further incubation period (e.g., 6 hours).

-

-

Luciferase Assay:

-

Cells are lysed, and the luciferase substrate is added.

-

The luminescence produced by the firefly luciferase (NF-κB activity) and Renilla luciferase (transfection control) is measured using a luminometer.

-

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the relative NF-κB transcriptional activity. The dose-dependent inhibition by Vinpocetine is then plotted to determine the IC50.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of Vinpocetine's primary mechanisms of action in the brain.

Caption: Workflow of the MCAO experimental model to assess neuroprotection.

Caption: Workflow for patch-clamp analysis of sodium channel inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of vinpocetine on the redistribution of cerebral blood flow and glucose metabolism in chronic ischemic stroke patients: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cerebral effects of a single dose of intravenous vinpocetine in chronic stroke patients: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinconate: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vinconate is a synthetic analog of the vinca alkaloid vincamine, developed initially by Ajinomoto Co., Inc.[1] It was investigated for its nootropic properties and potential applications in cerebrovascular and nervous system disorders. Despite early research, its development has been discontinued.[1] This document provides a comprehensive overview of the available scientific and patent literature on Vinconate, covering its discovery, synthesis, pharmacological properties, and proposed mechanism of action.

Discovery and Development

Vinconate, also known by its chemical name methyl (3aS)-3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de]-1,5-naphthyridine-6-carboxylate, is a synthetic derivative of vincamine.[2][3] It was developed by Ajinomoto Co., Inc., with the aim of improving upon the therapeutic profile of vincamine for use in nervous system and cardiovascular diseases.[1] The development of Vinconate has since been discontinued.

Synthesis of Vinconate

The synthesis of Vinconate is detailed in U.S. Patent 4,200,638, granted to Omnium Chimique SA. While the full detailed protocol from the patent is not publicly available, the general synthetic approach involves the modification of the vincamine structure. Vinconate is described as a synthetic hexahydrocanthane alkaloid.

Pharmacological Profile

Mechanism of Action

Vinconate's primary mechanism of action is believed to be the enhancement of endogenous dopamine release in the striatum. This effect is likely mediated through the stimulation of presynaptic muscarinic acetylcholine receptors. Studies have shown that Vinconate can increase dopamine concentrations in the dialysate from the striatum of freely moving rats. This increase is thought to be related to the activation of both muscarinic and dopamine D2 receptors.

Furthermore, Vinconate has been shown to stimulate muscarinic acetylcholine receptor-mediated phosphatidylinositol flipping in rat cortical slices, which may accelerate the coupling of muscarinic receptors to G proteins, leading to vasodilation.

Nootropic Activity

Vinconate has demonstrated nootropic (cognitive-enhancing) effects in preclinical studies. Research has indicated that it can ameliorate spatial learning deficits.

Effects on Neurotransmitter Systems

In aged rats, chronic treatment with Vinconate has been shown to partially ameliorate age-related reductions in the binding of [3H]quinuclidinyl benzilate (QNB) to acetylcholine receptors, [3H]hemicholinium-3 to high-affinity choline uptake sites, and [3H]muscimol to GABA(A) receptors. This suggests that Vinconate may have beneficial effects on age-related changes in these neurotransmitter systems.

Quantitative Data

Due to the limited availability of full-text articles, a comprehensive summary of all quantitative data could not be compiled. The following tables present the available data.

Table 1: Acute Toxicity of Vinconate

| Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |

| Mice | Male | Oral | 947 | |

| Mice | Female | Oral | 699 | |

| Rats | Male | Oral | 2582 | |

| Rats | Female | Oral | 2348 | |

| Mice | Male | Intravenous (i.v.) | 127 | |

| Mice | Female | Intravenous (i.v.) | 131 | |

| Rats | Male | Intravenous (i.v.) | 112 | |

| Rats | Female | Intravenous (i.v.) | 117 | |

| Mice | Male | Subcutaneous (s.c.) | 4073 | |

| Mice | Female | Subcutaneous (s.c.) | 3446 | |

| Rats | Male | Subcutaneous (s.c.) | >6000 | |

| Rats | Female | Subcutaneous (s.c.) | >6000 |

Table 2: In Vivo Effects on Striatal Neurotransmitters

| Treatment | Dose (mg/kg, p.o.) | Effect on Dopamine Levels | Effect on Serotonin Levels | Reference |

| Single dose Vinconate | 50-200 | Significant increase | - | |

| Daily Vinconate for 7 days | 25 | Enhanced subsequent Vinconate-induced increase | Enhanced subsequent Vinconate-induced increase |

Experimental Protocols

Detailed experimental protocols from the cited studies are not fully available. The following provides a general overview of the methodologies used.

Brain Microdialysis in Freely Moving Rats

This technique was used to measure extracellular levels of dopamine and its metabolites in the striatum. A microdialysis probe was implanted in the striatum of rats. Artificial cerebrospinal fluid was perfused through the probe, and the collected dialysate was analyzed by high-performance liquid chromatography (HPLC) to determine the concentrations of dopamine and serotonin.

Quantitative Receptor Autoradiography

This method was employed to investigate the effects of Vinconate on neurotransmitter receptor systems in the brains of aged rats. Brain sections were incubated with radiolabeled ligands ([3H]QNB, [3H]hemicholinium-3, and [3H]muscimol) to label acetylcholine receptors, high-affinity choline uptake sites, and GABA(A) receptors, respectively. The density of these receptors was then quantified.

Visualizations

Proposed Signaling Pathway of Vinconate

Caption: Proposed mechanism of Vinconate leading to increased dopamine release.

Experimental Workflow for Brain Microdialysis Study

References

Vinconate as a Nootropic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinconate, a synthetic analog of vincamine, has been investigated for its potential as a nootropic agent. Preclinical studies suggest that its cognitive-enhancing effects may be mediated through the modulation of key neurotransmitter systems, particularly by enhancing dopamine release in the striatum. This is thought to occur via the stimulation of presynaptic muscarinic acetylcholine receptors. Furthermore, research in animal models of aging indicates that vinconate may counteract age-related declines in cholinergic and GABAergic receptor densities. This technical guide provides a comprehensive overview of the existing research on vinconate, detailing its proposed mechanism of action, summarizing quantitative preclinical data, and outlining the experimental protocols used in key studies. While preclinical findings are promising, it is important to note that comprehensive clinical data on the efficacy, safety, and pharmacokinetics of vinconate in humans are limited.

Introduction

Vinconate is an indolonaphthyridine derivative that has been explored for its nootropic properties. As a synthetic analog of vincamine, an alkaloid derived from the lesser periwinkle plant, vinconate has been the subject of preclinical research to elucidate its mechanism of action and potential therapeutic benefits for cognitive enhancement. This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific information on vinconate.

Mechanism of Action

The primary proposed mechanism of action for vinconate as a nootropic agent involves the modulation of dopaminergic and cholinergic systems.

Enhancement of Striatal Dopamine Release

In vivo microdialysis studies in rats have demonstrated that systemically administered vinconate enhances the endogenous release of dopamine in the striatum[1]. This effect is believed to be mediated by the stimulation of presynaptic muscarinic acetylcholine receptors[1]. The increase in dopamine levels is blocked by the sodium channel blocker tetrodotoxin, the muscarinic receptor antagonist scopolamine, and the dopamine D2 receptor antagonist N0434, suggesting a complex interplay between these systems[1].

Modulation of Acetylcholine and GABA-A Receptors

In aged rats, chronic treatment with vinconate has been shown to partially ameliorate the age-associated decline in the density of acetylcholine receptors and high-affinity choline uptake sites in various brain regions. Notably, a significant effect was observed on γ-aminobutyric acid(A) (GABA-A) receptors, suggesting that vinconate may also exert its effects through the GABAergic system[2].

Signaling Pathway

The precise signaling cascade initiated by vinconate has not been fully elucidated. However, based on the available data, a putative pathway can be proposed. Vinconate is thought to act as an agonist at presynaptic muscarinic acetylcholine receptors (likely M1 or M3 subtypes) on cholinergic interneurons in the striatum. Activation of these G-protein coupled receptors would lead to a signaling cascade, potentially involving phospholipase C and subsequent downstream effectors, culminating in an increase in intracellular calcium and enhanced release of acetylcholine. This acetylcholine then acts on nicotinic acetylcholine receptors on dopaminergic terminals, triggering the release of dopamine. The process appears to be further modulated by dopamine D2 autoreceptors.

References

- 1. Effect of vinconate, an indolonaphthyridine derivative, on dopamine and serotonin concentrations in dialysate from the striatum of freely moving rats: brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of vinconate on neurotransmitter receptor systems in aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinconate's Influence on Dopaminergic Neurotransmission: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinconate, a synthetic analog of vincamine, has demonstrated notable effects on central nervous system activity, particularly in modulating neurotransmitter release. This technical guide synthesizes the available preclinical data on the effects of Vinconate on dopamine release, offering a detailed examination of its mechanism of action, experimental validation, and quantitative outcomes. The primary focus is on in vivo microdialysis studies that have elucidated the dose-dependent impact of Vinconate on extracellular dopamine levels in the striatum. This document provides a comprehensive resource for researchers engaged in neuropharmacology and the development of novel therapeutics targeting dopaminergic pathways.

Introduction

Vinconate is recognized as a nootropic agent and has been investigated for its potential in treating cerebrovascular disorders and cognitive impairment.[1][2] Its neuropharmacological profile is complex, with interactions across multiple neurotransmitter systems. A significant aspect of its activity lies in its ability to enhance the endogenous release of dopamine in the striatum, a key brain region for motor control, reward, and cognition.[2] This guide delves into the core experimental evidence characterizing Vinconate's pro-dopaminergic effects.

Quantitative Analysis of Vinconate-Induced Dopamine Release

In vivo microdialysis studies in freely moving rats have provided precise quantitative data on the effects of Vinconate on extracellular dopamine concentrations in the striatum. The following table summarizes the key findings from these experiments, illustrating the dose-dependent and long-term effects of Vinconate administration.

| Treatment Group | Dosage | Effect on Dopamine Dialysate Concentration | Basal Dopamine Level (fmol/20 min) | Reference |

| Single Treatment | 50-200 mg/kg (p.o.) | Significant Increase | 41.12 +/- 5.04 | [3][4] |

| Repeated Treatment (7 days) | 25 mg/kg/day (p.o.) | Enhanced dopamine release upon subsequent Vinconate treatment | Not specified |

Postulated Mechanism of Action: A Signaling Pathway

The pro-dopaminergic effect of Vinconate is thought to be mediated through an indirect mechanism involving muscarinic acetylcholine receptors and dopamine D2 autoreceptors. The proposed signaling cascade is depicted in the diagram below.

Caption: Proposed signaling pathway for Vinconate-induced dopamine release.

Studies suggest that Vinconate's enhancement of dopamine concentrations in the dialysate may be linked to the muscarinic receptor and the dopamine D2 receptor. The Vinconate-induced increase in dopamine was significantly attenuated by the muscarinic antagonist scopolamine and the dopamine D2 agonist N0434.

Experimental Protocol: In Vivo Microdialysis

The primary methodology employed to quantify the effect of Vinconate on dopamine release is in vivo microdialysis in the striatum of freely moving rats. This technique allows for the continuous sampling of extracellular fluid from a specific brain region in awake and behaving animals.

Surgical Procedure and Probe Implantation

Concentric microdialysis probes are stereotaxically implanted into the striatum of anesthetized rats. The coordinates for implantation are determined based on a standard rat brain atlas. The probes are secured to the skull with dental cement.

Microdialysis Procedure

Following a post-operative recovery period, the microdialysis experiments are conducted. The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate. The dialysate samples are collected at regular intervals (e.g., every 20 minutes) for subsequent neurochemical analysis.

Neurochemical Analysis

The concentration of dopamine in the collected dialysate samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection. This method provides high sensitivity and specificity for the quantification of dopamine and its metabolites.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for assessing Vinconate's effect on dopamine release using in vivo microdialysis.

Caption: Experimental workflow for in vivo microdialysis study of Vinconate.

Pharmacological Antagonism and Mechanistic Insights

To further probe the mechanism of action, pharmacological challenges were employed. The administration of tetrodotoxin, a voltage-gated sodium channel blocker, into the dialysis perfusate abolished the effect of Vinconate on dopamine release, indicating that the observed increase in dopamine is dependent on neuronal activity. Furthermore, the attenuation of Vinconate's effect by scopolamine and N0434 supports the involvement of muscarinic and dopamine D2 receptors, respectively, in its mechanism of action.

Conclusion and Future Directions

The available evidence strongly indicates that Vinconate enhances dopamine release in the striatum in a dose-dependent manner. This effect appears to be neuronally driven and modulated by both the cholinergic and dopaminergic systems. For drug development professionals, these findings suggest that Vinconate and its derivatives could be explored for conditions associated with dopaminergic hypofunction.

Future research should aim to:

-

Elucidate the specific subtypes of muscarinic receptors involved.

-

Investigate the effects of Vinconate in other brain regions rich in dopamine, such as the prefrontal cortex and nucleus accumbens.

-

Conduct receptor binding assays to determine the affinity of Vinconate for various neurotransmitter receptors.

-

Evaluate the long-term neurochemical and behavioral consequences of chronic Vinconate administration.

This in-depth understanding will be crucial for the further development and potential therapeutic application of Vinconate and related compounds.

References

- 1. scispace.com [scispace.com]

- 2. Vinconate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of vinconate, an indolonaphthyridine derivative, on dopamine and serotonin concentrations in dialysate from the striatum of freely moving rats: brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Presynaptic Muscarinic Receptors in the Activity of Vinconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinconate, an indolonaphthyridine derivative, has been investigated for its effects on the central nervous system. While its mechanisms of action are multifaceted, emerging evidence suggests a potential interaction with the cholinergic system, specifically involving muscarinic acetylcholine receptors. This technical guide synthesizes the available, albeit indirect, evidence for the role of presynaptic muscarinic receptors in the activity of vinconate, details relevant experimental methodologies, and proposes a hypothetical signaling pathway for further investigation.

Presynaptic muscarinic receptors, primarily the M2 and M4 subtypes in the central nervous system, function as autoreceptors and heteroreceptors to modulate the release of acetylcholine and other neurotransmitters. Their activation is a key mechanism for regulating synaptic transmission and neuronal excitability.

Core Evidence for Vinconate's Interaction with the Muscarinic System

Direct evidence detailing the interaction of vinconate with presynaptic muscarinic receptors is limited. However, a key study provides indirect evidence suggesting such an interaction by observing the antagonism of a vinconate-induced effect by the non-selective muscarinic antagonist, scopolamine.

Attenuation of Vinconate-Induced Dopamine Release by Scopolamine

A pivotal study utilizing in vivo brain microdialysis in freely moving rats demonstrated that systemically administered vinconate significantly increases dopamine concentrations in the striatum[1]. This effect was notably and significantly reduced by the co-administration of scopolamine, a well-established muscarinic receptor antagonist[1]. This finding strongly implies that the mechanism by which vinconate elevates striatal dopamine is, at least in part, dependent on the muscarinic cholinergic system.

The study also noted that the vinconate-induced increase in dopamine was tetrodotoxin-sensitive, indicating a reliance on neuronal activity[1]. Furthermore, a dopamine D2 receptor antagonist also reduced the effect, suggesting a complex interplay of neurotransmitter systems[1].

Effects on Acetylcholine Receptor Binding in Aged Rats

In a separate study, chronic administration of vinconate was found to partially ameliorate the age-related decline in acetylcholine receptor binding sites in the rat brain[2]. These binding sites were labeled with [3H]Quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic receptor antagonist. While this study does not specifically address presynaptic receptors, it provides further evidence of vinconate's influence on the broader cholinergic system.

Quantitative Data Summary

The available literature does not provide direct quantitative data on the binding affinity (Ki or IC50 values) of vinconate for specific presynaptic muscarinic receptor subtypes. The primary quantitative finding is from the in vivo microdialysis study, which is summarized below.

| Compound | Dosage | Effect on Striatal Dopamine Release | Co-administration with Scopolamine (1 µM) | Reference |

| Vinconate | 50-200 mg/kg p.o. | Significant increase | Significant reduction of the vinconate-induced increase |

Proposed Signaling Pathway and Mechanism of Action

Based on the indirect evidence, a hypothetical mechanism for vinconate's activity involving presynaptic muscarinic receptors can be proposed. Vinconate may act as an antagonist at inhibitory presynaptic muscarinic autoreceptors (likely M2 or M4 subtypes) on cholinergic terminals. By blocking these autoreceptors, vinconate would disinhibit acetylcholine release, leading to increased acetylcholine levels in the synapse. This elevated acetylcholine could then act on postsynaptic receptors or on presynaptic heteroreceptors on other neuronal types, such as dopaminergic neurons, to modulate their firing rate and neurotransmitter release. The observation that scopolamine, a muscarinic antagonist, blocks the effect of vinconate on dopamine release supports this hypothesis, as scopolamine would compete with the increased acetylcholine for binding to muscarinic receptors on dopaminergic neurons.

Figure 1: Proposed signaling pathway for vinconate's modulation of dopamine release via presynaptic muscarinic receptors.

Detailed Experimental Protocols

To definitively elucidate the role of presynaptic muscarinic receptors in vinconate's activity, the following experimental protocols are recommended.

Radioligand Binding Assay for Muscarinic Receptor Subtypes

This assay will determine the binding affinity and selectivity of vinconate for each of the five muscarinic receptor subtypes (M1-M5).

Objective: To quantify the equilibrium dissociation constant (Ki) of vinconate for each human muscarinic receptor subtype.

Materials:

-

Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligands: [3H]N-methylscopolamine ([3H]NMS) for M2-M5, [3H]pirenzepine for M1.

-

Vinconate hydrochloride.

-

Non-labeled antagonists for defining non-specific binding (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and cocktail.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of vinconate.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of vinconate (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Brain Microdialysis with Local Perfusion

This experiment will confirm the muscarinic receptor dependency of vinconate's effect on neurotransmitter release in a specific brain region.

Objective: To determine if the local blockade of muscarinic receptors in the striatum prevents the vinconate-induced increase in dopamine release.

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC with electrochemical detection.

-

Vinconate hydrochloride.

-

Scopolamine hydrochloride.

-

Artificial cerebrospinal fluid (aCSF).

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the striatum of an anesthetized rat using a stereotaxic frame.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer vinconate systemically (e.g., intraperitoneally).

-

Local Antagonist Perfusion: In a separate group of animals, following systemic vinconate administration, perfuse the microdialysis probe with aCSF containing scopolamine.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Compare the dopamine levels in the vinconate-only group to the vinconate + local scopolamine group.

Figure 2: Workflow for investigating the local muscarinic dependency of vinconate's effect on dopamine release.

Conclusion

The current body of evidence strongly, yet indirectly, suggests that the mechanism of action of vinconate involves an interaction with the muscarinic cholinergic system. The attenuation of vinconate-induced dopamine release by scopolamine is a critical piece of data pointing towards this link. The proposed hypothesis that vinconate may act as an antagonist at presynaptic muscarinic autoreceptors provides a plausible framework for its observed effects. However, to transition from hypothesis to established mechanism, further rigorous investigation is required. The detailed experimental protocols outlined in this guide, particularly radioligand binding assays and in vivo microdialysis with local antagonist perfusion, are essential next steps for elucidating the precise role of presynaptic muscarinic receptors in the pharmacological profile of vinconate. Such studies will be invaluable for the continued development and potential therapeutic application of this compound.

References

- 1. Effect of vinconate, an indolonaphthyridine derivative, on dopamine and serotonin concentrations in dialysate from the striatum of freely moving rats: brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of vinconate on neurotransmitter receptor systems in aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinconate: A Technical Guide to its Core Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinconate (CAS No: 70704-03-9; Molecular Formula: C₁₈H₂₀N₂O₂) is a synthetic indolonaphthyridine derivative with recognized nootropic properties. This technical guide provides an in-depth overview of Vinconate, focusing on its chemical identity, mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. The core of Vinconate's activity lies in its modulation of central neurotransmitter systems, primarily through its interaction with muscarinic acetylcholine receptors, leading to an enhancement of dopamine release. This document compiles key quantitative data, details relevant experimental protocols, and presents a visual representation of its signaling pathway to support further research and development.

Chemical and Physical Properties

Vinconate is a synthetic analogue of the vinca alkaloid vincamine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 70704-03-9 | [1][2] |

| Molecular Formula | C₁₈H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 296.36 g/mol | [2] |

| IUPAC Name | methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de]naphthyridine-6-carboxylate | |

| Synonyms | Chanodesethylapovincamine |

Mechanism of Action: Modulation of Cholinergic and Dopaminergic Systems

Vinconate's nootropic effects are primarily attributed to its influence on central cholinergic and dopaminergic pathways. Experimental evidence indicates that Vinconate enhances the release of dopamine in the striatum, a key brain region for motor control and reward. This effect is mediated through the stimulation of presynaptic muscarinic acetylcholine receptors.

Interaction with Muscarinic Acetylcholine Receptors

Vinconate has been shown to interact with muscarinic acetylcholine receptors. In radioligand binding studies, Vinconate competitively inhibits the binding of the non-selective muscarinic antagonist [³H]quinuclidinyl benzilate ([³H]QNB) with an IC₅₀ of 1.7 x 10⁻⁵ M. This interaction suggests that Vinconate can directly modulate the activity of these receptors.

Activation of the Phosphatidylinositol (PI) Signaling Pathway

The stimulation of certain muscarinic receptor subtypes (M1, M3, M5) leads to the activation of the phosphatidylinositol (PI) signaling pathway. Vinconate has been demonstrated to potentiate this pathway. It significantly enhances the formation of inositol monophosphate (IP₁), a downstream product of the PI pathway, induced by the muscarinic agonist carbachol. Furthermore, Vinconate directly activates phospholipase C (PLC), a key enzyme in this cascade. This activation of the PI pathway in presynaptic terminals is a plausible mechanism for the observed increase in dopamine release.

Experimental Data

The following table summarizes key quantitative data from preclinical studies on Vinconate.

| Parameter | Method | Result | Species | Reference |

| [³H]QNB Binding Inhibition (IC₅₀) | Radioligand Binding Assay | 1.7 x 10⁻⁵ M | Rat Brain | |

| Enhancement of Carbachol-induced IP₁ formation | In vitro assay | Significant accentuation at 10⁻⁵ M Vinconate | Rat Brain | |

| Basal Extracellular Dopamine in Striatum | Brain Microdialysis | 41.12 ± 5.04 fmol/20 min | Rat | |

| Basal Extracellular Serotonin in Striatum | Brain Microdialysis | 10.41 ± 1.71 fmol/20 min | Rat | |

| Effect on Striatal Dopamine (single dose) | Brain Microdialysis | Significant increase at 50-200 mg/kg p.o. | Rat | |

| Effect on Striatal Dopamine (daily treatment) | Brain Microdialysis | Enhanced increase with 25 mg/kg p.o. for 7 days | Rat |

Experimental Protocols

Synthesis of Vinconate

While a specific, detailed protocol for the synthesis of Vinconate is not publicly available, a general approach for the synthesis of indolo[3,2,1-de]naphthyridine derivatives can be outlined based on established chemical literature. A plausible synthetic route would involve a multi-step process starting from tryptamine and a suitable carboxylic acid derivative, followed by cyclization reactions to form the core naphthyridine structure, and subsequent functional group manipulations to introduce the ethyl and methyl ester moieties.

Representative Synthetic Strategy:

A potential synthetic approach could involve the Pictet-Spengler reaction between tryptamine and an appropriate aldehyde-ester, followed by further cyclization and functionalization steps to yield the final Vinconate structure.

In Vivo Brain Microdialysis in Rats

This protocol outlines the methodology for assessing the effect of Vinconate on extracellular neurotransmitter levels in the striatum of freely moving rats.

Objective: To measure dopamine and serotonin concentrations in the striatum following oral administration of Vinconate.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Vinconate

-

Anesthetics (e.g., pentobarbital)

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine and serotonin levels.

-

Drug Administration: Administer Vinconate orally (e.g., 50, 100, or 200 mg/kg).

-

Post-dosing Collection: Continue to collect dialysate samples every 20 minutes for several hours post-administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values and analyze for statistical significance.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of Vinconate and a general workflow for its in vivo evaluation.

References

Vinconate: A Technical Guide to Solubility and Stability for the Research Professional

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of Vinconate. Due to a notable scarcity of publicly available data specific to Vinconate, this document leverages information on the structurally similar and well-studied compound, Vincamine, as a surrogate to infer potential properties and appropriate methodologies for investigation. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and formulation of Vinconate.

Introduction to Vinconate

Vinconate is a synthetic derivative of vincamine, a natural alkaloid. It is identified by the CAS Registry Number 70704-03-9. While specific therapeutic applications are not extensively documented in readily available literature, its structural similarity to Vincamine suggests potential as a nootropic or cerebrovasodilator agent. Further research and development of Vinconate necessitate a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under a range of environmental conditions.

Solubility Profile

A comprehensive, experimentally determined solubility profile for Vinconate across a range of pharmaceutically relevant solvents is not currently available in the public domain. However, qualitative reports indicate that Vinconate is soluble in dimethyl sulfoxide (DMSO)[1].

To facilitate formulation development, a systematic solubility assessment is crucial. The following table outlines common solvents that should be investigated to establish a quantitative solubility profile for Vinconate. For comparative purposes, where available, data for the related compound Vincamine may be considered.

Table 1: Proposed Solvents for Quantitative Solubility Assessment of Vinconate

| Solvent | Type | Predicted Vinconate Solubility |

| Water | Aqueous | Likely Poor |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | Likely Poor |

| 0.1 N Hydrochloric Acid | Acidic Aqueous Buffer | Potentially Improved |

| Ethanol | Polar Protic | Moderate to Good |

| Propylene Glycol | Polar Protic | Moderate to Good |

| Polyethylene Glycol 400 (PEG 400) | Polar Protic | Good |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good[1] |

| Acetone | Polar Aprotic | Moderate to Good |

| Acetonitrile | Polar Aprotic | Moderate to Good |

| Methanol | Polar Protic | Moderate to Good |

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of Vinconate is essential. The shake-flask method is a standard and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of Vinconate in various solvents at a controlled temperature.

Materials:

-

Vinconate active pharmaceutical ingredient (API)

-

Selected solvents (as listed in Table 1)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for Vinconate

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of Vinconate API to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the validated range of the HPLC method.

-

Analyze the diluted samples by HPLC to determine the concentration of Vinconate.

-

The solubility is reported as the mean concentration from at least three replicate experiments for each solvent.

Stability Profile and Degradation Pathways

Forced degradation studies are a critical component of drug development, providing information on the intrinsic stability of a molecule and enabling the development of stability-indicating analytical methods[2][3][4].

Insights from Vincamine Stability Studies

Studies on Vincamine have shown that it is susceptible to degradation under certain stress conditions. Significant degradation has been observed under acidic and basic hydrolysis, with less degradation occurring under thermal and photolytic stress. Vincamine was found to be relatively stable to oxidative stress. The primary degradation product of Vincamine is reported to be Vincaminic acid.

Given the structural similarities, it is plausible that Vinconate would exhibit a comparable stability profile. The ester functional group in Vinconate is a likely site for hydrolysis under both acidic and basic conditions.

Table 2: Summary of Forced Degradation Studies on Vincamine and Predicted Behavior of Vinconate

| Stress Condition | Vincamine Degradation | Predicted Vinconate Behavior | Potential Degradation Products of Vinconate |

| Acid Hydrolysis (e.g., 0.1 N HCl) | Significant Degradation | Likely Significant Degradation | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |

| Base Hydrolysis (e.g., 0.1 N NaOH) | Significant Degradation | Likely Significant Degradation | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |

| Oxidative (e.g., 3% H₂O₂) | Stable | Likely Stable | Minimal degradation expected. |

| Thermal (e.g., 60-80 °C) | Minor Degradation | Likely Minor Degradation | To be determined. |

| Photolytic (e.g., UV/Vis light) | Minor Degradation | Likely Minor Degradation | To be determined. |

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on Vinconate to identify its degradation products and pathways.

Objective: To investigate the intrinsic stability of Vinconate under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

-

Vinconate API

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Water for injection or purified water

-

Methanol or other suitable organic solvent

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Acid Hydrolysis: Dissolve Vinconate in a suitable solvent and add hydrochloric acid to the desired concentration. The solution can be heated (e.g., 60 °C) to accelerate degradation. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized, and analyzed by HPLC-PDA and LC-MS.

-

Base Hydrolysis: Dissolve Vinconate in a suitable solvent and add sodium hydroxide to the desired concentration. The solution can be heated (e.g., 60 °C) to accelerate degradation. Samples should be taken at various time points, neutralized, and analyzed.

-

Oxidative Degradation: Dissolve Vinconate in a suitable solvent and add hydrogen peroxide. The solution should be stored at room temperature or slightly elevated temperature. Samples should be taken at various time points and analyzed.

-

Thermal Degradation: Expose solid Vinconate API to dry heat in a temperature-controlled oven (e.g., 80 °C). Samples should be taken at various time points, dissolved in a suitable solvent, and analyzed. A solution of Vinconate can also be subjected to thermal stress.

-

Photolytic Degradation: Expose solid Vinconate API and a solution of Vinconate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. Both samples should be analyzed at the end of the exposure.

Data Analysis:

-

The percentage of degradation of Vinconate should be calculated at each time point.

-

The chromatograms should be inspected for the appearance of new peaks corresponding to degradation products.

-

Peak purity of the Vinconate peak should be assessed using the PDA detector to ensure that no degradation products are co-eluting.

-

LC-MS should be used to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Potential Signaling Pathway of Vinconate

Vinconate is known to interact with neurotransmitter receptor systems, particularly muscarinic acetylcholine receptors. While a specific signaling pathway for Vinconate has not been definitively elucidated, its action at muscarinic receptors suggests a mechanism involving G-protein coupled receptor (GPCR) signaling cascades. The following diagram illustrates a plausible signaling pathway based on the known mechanisms of muscarinic receptor activation.

Caption: Plausible signaling pathway for Vinconate via a Gq-coupled muscarinic receptor.

Experimental Workflow for Stability-Indicating Method Development

The development of a stability-indicating analytical method is a critical step to ensure the quality and safety of a drug product. The following workflow outlines the key stages in developing such a method for Vinconate.

Caption: Workflow for the development of a stability-indicating HPLC method.

Conclusion

This technical guide provides a framework for understanding and investigating the solubility and stability of Vinconate. While specific experimental data for Vinconate remains limited, the information available for the related compound Vincamine, coupled with established pharmaceutical development methodologies, offers a robust starting point for any research or development program. The successful formulation and commercialization of Vinconate will depend on the thorough execution of solubility and stability studies as outlined in this guide. It is imperative that researchers generate specific data for Vinconate to ensure the safety, efficacy, and quality of the final drug product.

References

- 1. ajpsonline.com [ajpsonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Nexus of Nootropics: A Technical Guide to Vinconate and its Relationship with Vincamine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for therapeutic agents capable of mitigating cognitive decline and cerebrovascular disorders has led to extensive investigation into the vincamine alkaloids and their synthetic analogs. Vincamine, a naturally occurring indole alkaloid derived from the lesser periwinkle plant (Vinca minor), has long been recognized for its vasodilatory and nootropic properties. This has spurred the development of synthetic derivatives, such as the widely studied vinpocetine and the lesser-known Vinconate. Vinconate, a synthetic analog of vincamine, has shown potential as a nootropic agent with a distinct pharmacological profile.[1] This technical guide provides an in-depth exploration of Vinconate's relationship to vincamine alkaloids, focusing on its chemical properties, synthesis, pharmacological effects, and mechanism of action in comparison to its parent compounds.

Chemical Structures and Relationship

Vinconate, vincamine, and vinpocetine share a core eburnamenine-like pentacyclic indole structure, which is fundamental to their biological activity.

-

Vincamine is characterized by a hydroxyl group and a methyl ester at the C-14 position.

-

Vinpocetine is a semi-synthetic derivative of vincamine, specifically the ethyl ester of apovincamine, which is a product of vincamine's dehydration.[2]

-

Vinconate , with the IUPAC name methyl (3aS)-3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de]-1,5-naphthyridine-6-carboxylate, is a synthetic analog that can be considered an indolonaphthyridine derivative.

The structural modifications among these compounds significantly influence their pharmacokinetic properties and pharmacological activities.

Synthesis of Vinconate and Related Alkaloids

The synthesis of these complex alkaloids is a critical aspect of their development and production.

Synthesis of Vinconate

The synthesis of Vinconate is detailed in U.S. Patent 4,200,638, granted to Jean A. A. J. Hannart and assigned to Omnium Chimique SA. While the full text of the patent containing the detailed experimental protocol is not publicly available in the conducted search, the patent discloses the proprietary method for the chemical synthesis of this indolonaphthyridine derivative.

Synthesis of Vincamine and Vinpocetine

Vincamine is naturally extracted from Vinca minor. However, various total and semi-synthetic routes have been developed to produce vincamine and its derivatives. Vinpocetine is primarily produced semi-synthetically from vincamine.[2] One common method involves the dehydration of vincamine to apovincamine, followed by esterification.[2] Total synthesis strategies for the core structure have also been explored, often involving multi-step processes to construct the complex pentacyclic system.

Pharmacological Profile and Mechanism of Action

While all three compounds exhibit nootropic and cerebrovascular effects, their mechanisms of action show notable differences.

Vinconate

Vinconate's primary described mechanism of action is the enhancement of endogenous dopamine release in the striatum. This effect is thought to be mediated through the stimulation of presynaptic muscarinic acetylcholine receptors. Further studies have indicated that this increase in dopamine is also influenced by the dopamine D2 receptor. Daily administration of Vinconate has been shown to augment its effects on both dopamine and serotonin concentrations in the brain.

Vincamine

Vincamine's therapeutic effects are attributed to a multi-faceted mechanism that includes:

-

Cerebral Vasodilation: It increases cerebral blood flow by relaxing the smooth muscles of blood vessels in the brain.

-

Neurotransmitter Modulation: It influences the release of dopamine and serotonin, which play crucial roles in cognitive function.

-

Antioxidant Properties: Vincamine helps to neutralize free radicals, protecting brain cells from oxidative damage.

-

Ion Channel Blockade: It is a potent blocker of voltage-gated Na+ channels, which may contribute to its neuroprotective effects.

Vinpocetine

Vinpocetine, a well-researched derivative, exerts its effects through several mechanisms:

-

PDE1 Inhibition: It is a selective inhibitor of phosphodiesterase type 1 (PDE1), leading to increased levels of cyclic nucleotides (cAMP and cGMP), which promotes vasodilation and improves cerebral blood flow.

-

Voltage-gated Sodium Channel Blockade: Similar to vincamine, vinpocetine blocks voltage-gated Na+ channels, contributing to its neuroprotective properties.

-

Anti-inflammatory Action: It has been shown to have anti-inflammatory effects.

-

Enhanced Cerebral Metabolism: Vinpocetine increases the brain's uptake of oxygen and glucose and stimulates ATP production.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for Vinconate and its related vincamine alkaloids, allowing for a direct comparison of their potency in various preclinical models.

Table 1: Comparative Anti-Hypoxic Activity

| Compound | Animal Model | Endpoint | Effective Dose (ED50) |

| Vinconate | Mice | Increased survival under hypoxia | ~25 mg/kg |

| Vincamine | Mice | Increased survival under hypoxia | 47.0 mg/kg |

| Vinpocetine | Mice | Increased survival under hypoxia | 16.6 mg/kg |

| 1-Eburnamonine | Mice | Increased survival under hypoxia | 21.0 mg/kg |

Table 2: Comparative Effects on Voltage-Gated Sodium (Na+) Channels

| Compound | Assay | Parameter | Value (IC50) |

| Vincamine | [3H]batrachotoxin binding | IC50 | 1.9 µM |

| Whole-cell Na+ current inhibition | IC50 | 72 µM | |

| Vinpocetine | [3H]batrachotoxin binding | IC50 | 0.34 µM |

| Whole-cell Na+ current inhibition | IC50 | 44 µM | |

| Vincanol | [3H]batrachotoxin binding | IC50 | 10.7 µM |

| Whole-cell Na+ current inhibition | IC50 | 40 µM |

Table 3: Comparative Anticonvulsant Activity

| Compound | Animal Model | Endpoint | Effective Dose (ED50) |

| Vincamine | Mice | Attenuation of maximal electroshock-induced convulsions | 15.4 mg/kg (i.p.) |

| Vinpocetine | Mice | Attenuation of maximal electroshock-induced convulsions | 27 mg/kg (i.p.) |

| Vincanol | Mice | Attenuation of maximal electroshock-induced convulsions | 14.6 mg/kg (i.p.) |

Note: Pharmacokinetic data for Vinconate (e.g., Cmax, Tmax, bioavailability) were not available in the searched literature, precluding a direct comparison with vincamine and vinpocetine in that regard.

Proposed Signaling Pathways

Based on the available evidence, the signaling pathways for Vinconate and its related alkaloids can be visualized as follows.

Proposed Signaling Pathway for Vinconate's Nootropic Action

Caption: Proposed signaling pathway for Vinconate's nootropic effect.

Key Experimental Methodologies

The evaluation of nootropic agents like Vinconate and vincamine alkaloids involves a range of in vitro and in vivo experimental protocols.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of a compound for a specific receptor (e.g., muscarinic receptors).

-

General Protocol:

-

Prepare cell membranes expressing the target receptor.

-

Incubate the membranes with a radiolabeled ligand known to bind to the receptor.

-

In parallel, incubate the membranes with the radioligand and varying concentrations of the test compound (e.g., Vinconate).

-

Separate the bound from the free radioligand by filtration.

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be derived from the IC50 using the Cheng-Prusoff equation.

-

-

-

Dopamine Release Assays (In Vitro):

-

Objective: To measure the amount of dopamine released from brain tissue slices or synaptosomes in response to a stimulus.

-

General Protocol:

-

Prepare striatal tissue slices from rodents.

-

Pre-incubate the slices in a physiological buffer.

-

Stimulate dopamine release using a depolarizing agent (e.g., high potassium concentration) in the presence and absence of the test compound.

-

Collect the buffer at specific time points.

-

Quantify the dopamine concentration in the buffer using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

-

In Vivo Studies

-

Brain Microdialysis:

-

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine) in the brain of a freely moving animal.

-

General Protocol:

-

Surgically implant a microdialysis probe into the target brain region (e.g., striatum) of an anesthetized animal.

-

After a recovery period, perfuse the probe with an artificial cerebrospinal fluid (aCSF).

-

Collect the dialysate samples at regular intervals.

-

Administer the test compound (e.g., Vinconate) systemically (e.g., orally or intraperitoneally).

-

Continue collecting dialysate samples to measure changes in neurotransmitter levels.

-

Analyze the dialysate for dopamine and its metabolites using HPLC-ED.

-

-

-

Behavioral Models for Nootropic Activity:

-

Objective: To assess the effects of a compound on learning and memory.

-

Examples:

-

Passive Avoidance Test: Measures the ability of an animal to learn and remember to avoid an aversive stimulus.

-

Morris Water Maze: Assesses spatial learning and memory.

-

Elevated Plus Maze: Can be used to evaluate learning and memory by measuring the transfer latency to the closed arms.

-

-

Experimental Workflow Visualization

Caption: General experimental workflow for evaluating nootropic agents.

Conclusion

Vinconate represents a synthetic exploration of the therapeutic potential inherent in the vincamine alkaloid scaffold. While sharing a common ancestry and a general nootropic effect with vincamine and vinpocetine, Vinconate distinguishes itself through a mechanism that appears to be more directly linked to the modulation of dopaminergic and muscarinic systems. The comparative data highlight differences in potency across various preclinical models, with vinpocetine often showing higher potency in anti-hypoxic and sodium channel blocking assays. The lack of publicly available pharmacokinetic data for Vinconate currently limits a full comparative assessment and underscores an area for future research. A deeper understanding of the structure-activity relationships among these compounds will be invaluable for the rational design of next-generation nootropics with improved efficacy and safety profiles for the treatment of cognitive and cerebrovascular disorders.

References

Methodological & Application

Application Notes and Protocols for Vinpocetine in Neuropharmacology

Introduction

These application notes provide a comprehensive overview of the neuropharmacological applications of Vinpocetine. Vinpocetine is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor)[1][2]. It has been utilized for decades in several European and Asian countries for the treatment of cerebrovascular disorders and cognitive decline[1][2][3]. In the United States, it is available as a dietary supplement marketed for cognitive enhancement.

Vinpocetine exhibits a multi-faceted mechanism of action, making it a compound of significant interest in neuropharmacology research. Its primary effects include enhancing cerebral blood flow, providing neuroprotection against ischemic and excitotoxic insults, and exerting anti-inflammatory and antioxidant activities. This document outlines the key molecular targets of Vinpocetine, summarizes its quantitative effects, and provides detailed protocols for its experimental use in both in vitro and in vivo models.

Mechanism of Action

Vinpocetine's neuropharmacological effects are attributed to its interaction with multiple molecular targets. The primary mechanisms include:

-

Inhibition of Phosphodiesterase Type 1 (PDE1): Vinpocetine is a selective inhibitor of the Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1). By inhibiting PDE1, Vinpocetine increases the intracellular levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of cerebral vascular smooth muscle, which in turn increases cerebral blood flow and oxygen utilization.

-